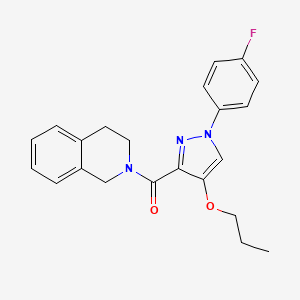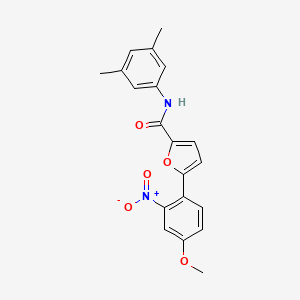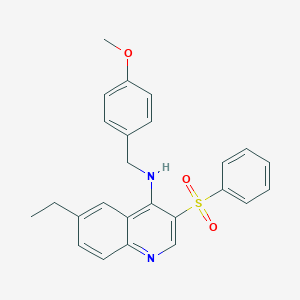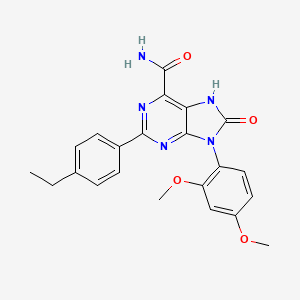![molecular formula C10H12ClNO3S B2916023 Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 515832-73-2](/img/structure/B2916023.png)
Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is a compound with the linear formula C9 H10 Cl N O3 S . It’s a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is 1S/C9H10ClNO3S/c1-5-3-6 (9 (13)14-2)8 (15-5)11-7 (12)4-10/h3H,4H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis
“Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is a solid at room temperature . Its molecular weight is 247.7 .Applications De Recherche Scientifique
Organic Semiconductor Development
Thiophene derivatives, such as Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate, are pivotal in the development of organic semiconductors . These compounds are integral to the advancement of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility. Their molecular structure allows for fine-tuning of electronic properties, making them suitable for various optoelectronic applications.
Corrosion Inhibition
In industrial chemistry, thiophene compounds serve as corrosion inhibitors . The specific structure of Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate can interact with metal surfaces to form a protective layer, thereby preventing material degradation in harsh environments.
OLED Fabrication
The fabrication of organic light-emitting diodes (OLEDs) often utilizes thiophene-based molecules . These compounds contribute to the OLEDs’ ability to emit light when an electric current is applied. The versatility of thiophene derivatives in color tuning and light emission efficiency is crucial for display and lighting technologies.
Pharmacological Research
Thiophene derivatives exhibit a range of pharmacological properties. Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate could potentially be explored for its anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Its structural analogs have been used in drugs like suprofen, an anti-inflammatory, and articaine, a dental anesthetic.
Advanced Synthesis Techniques
This compound is also involved in advanced synthesis techniques for creating new thiophene derivatives. Methods like the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis utilize thiophene compounds as starting materials or intermediates to produce a variety of biologically active molecules .
Material Science Applications
In material science, thiophene derivatives are used to improve the properties of materials, such as increasing thermal stability, electrical conductivity, and mechanical strength . Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate could be a candidate for modifying polymers or creating composite materials with enhanced performance.
Safety and Hazards
Mécanisme D'action
Mode of Action
Based on the structure of the compound, it can be inferred that it may undergo nucleophilic addition / elimination reactions with its targets . The chloroacetyl group in the compound can react with nucleophilic sites on target molecules, leading to changes in their structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
Propriétés
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-6-4-7(10(14)15-2)9(16-6)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZMUIMUPSPNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2915944.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915947.png)
![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)
![1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2915951.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)
![2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2915959.png)

